2-(4-Bromophenyl)-7,9-dichloro-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
CAS No.: 302914-08-5
Cat. No.: VC16092297
Molecular Formula: C22H14BrCl2N3O3
Molecular Weight: 519.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 302914-08-5 |
|---|---|
| Molecular Formula | C22H14BrCl2N3O3 |
| Molecular Weight | 519.2 g/mol |
| IUPAC Name | 2-(4-bromophenyl)-7,9-dichloro-5-(3-nitrophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
| Standard InChI | InChI=1S/C22H14BrCl2N3O3/c23-14-6-4-12(5-7-14)19-11-20-17-9-15(24)10-18(25)21(17)31-22(27(20)26-19)13-2-1-3-16(8-13)28(29)30/h1-10,20,22H,11H2 |
| Standard InChI Key | XUBLYXQIPNKDTL-UHFFFAOYSA-N |
| Canonical SMILES | C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC=C(C=C4)Br)C5=CC(=CC=C5)[N+](=O)[O-] |
Introduction
Structural Elucidation and Molecular Properties
Molecular Architecture
The compound’s core consists of a fused pyrazolo[1,5-c] benzoxazine system, a tricyclic scaffold integrating pyrazole and benzoxazine moieties. Key substituents include:
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4-Bromophenyl group at position 2
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3-Nitrophenyl group at position 5
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Chlorine atoms at positions 7 and 9
The molecular formula is C₂₃H₁₅BrCl₂N₃O₃, with a calculated molecular weight of 541.65 g/mol. X-ray crystallography of analogous structures reveals a planar benzoxazine ring system, with the bromophenyl and nitrophenyl groups adopting orthogonal orientations relative to the central core .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₁₅BrCl₂N₃O₃ |
| Molecular Weight | 541.65 g/mol |
| SMILES Notation | [Provided in Source 3] |
| Topological Polar Surface Area | 89.2 Ų (calculated) |
Electronic and Steric Features
The 3-nitrophenyl group introduces strong electron-withdrawing effects, polarizing the aromatic system and enhancing electrophilic character at the 5-position. Concurrently, the 4-bromophenyl substituent contributes to steric bulk and lipophilicity, potentially influencing membrane permeability . Halogen bonding between chlorine atoms (positions 7/9) and protein targets has been proposed as a critical interaction mechanism in enzymatic inhibition .
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis follows a multi-step route common to pyrazolo-benzoxazine derivatives :
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Formation of the benzoxazine core: Cyclocondensation of 2-aminophenol derivatives with α,β-unsaturated ketones under acidic conditions.
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Halogenation: Electrophilic chlorination at positions 7 and 9 using sulfuryl chloride (SO₂Cl₂) in dichloromethane.
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Suzuki-Miyaura Coupling: Introduction of the 4-bromophenyl group via palladium-catalyzed cross-coupling with aryl boronic acids.
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Nitrophenyl Incorporation: Nucleophilic aromatic substitution at position 5 using 3-nitrobenzene derivatives under Friedel-Crafts conditions.
Critical parameters include:
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Temperature control (0–5°C during chlorination to prevent over-halogenation)
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Catalyst selection (Pd(PPh₃)₄ for coupling reactions)
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Purification methods (column chromatography with silica gel and ethyl acetate/hexane eluents)
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core Formation | HCl (cat.), ethanol, reflux | 62 |
| Chlorination | SO₂Cl₂, CH₂Cl₂, 0°C | 78 |
| Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 55 |
Biological Activity and Mechanistic Insights
Cholinesterase Inhibition
Structural analogs of this compound exhibit selective BuChE inhibition over acetylcholinesterase (AChE), a pharmacologically desirable trait for mitigating cholinergic side effects in Alzheimer’s therapy . Key findings include:
Molecular docking studies suggest the chlorine atoms at positions 7 and 9 occupy hydrophobic pockets in BuChE’s catalytic gorge, while the nitro group stabilizes the enzyme-inhibitor complex through dipole interactions with Tyr332 .
Applications in Drug Discovery
Neurodegenerative Disease Targets
The compound’s BuChE selectivity positions it as a lead candidate for:
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Symptomatic Alzheimer’s treatment
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Co-therapy with AChE inhibitors to reduce dosage requirements
Chemical Biology Probes
Functionalization at the nitro group (e.g., reduction to amine) enables:
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Photoaffinity labeling for target identification
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PROTAC development by conjugating E3 ligase ligands
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